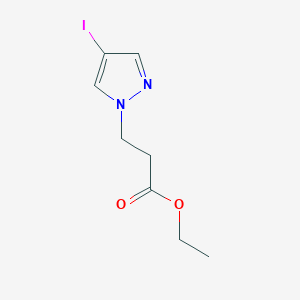
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Übersicht
Beschreibung
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, commonly known as Iodopropynyl Butylcarbamate (IPBC), is a chemical compound that is used in a variety of applications, from agriculture to industrial and cosmetic products. IPBC is a broad-spectrum fungicide and preservative, which means it can be used to protect a wide range of products from mold, mildew, and other fungi. It has been approved for use in the United States since the early 1980s and is widely used in a variety of industries.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research by Flores et al. (2014) demonstrates efficient heterocyclization leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, using ethyl 3-(1H-pyrazol-3-yl)propanoate derivatives.
Reactivity with Hydrazines
The work of Mikhed’kina et al. (2009) explored the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which is relevant to understanding the reactivity of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Antimicrobial Applications
Banoji et al. (2022) Banoji et al., 2022 reported a synthesis method involving similar compounds that demonstrated significant antibacterial and antifungal activity.
Molecular Design
Matiichuk et al. (2008) Matiichuk et al., 2008 described the molecular design involving reactions of similar pyrazole derivatives, which is relevant for designing molecules based on ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Structural Analysis
Kumarasinghe et al. (2009) Kumarasinghe et al., 2009 performed single-crystal X-ray analysis on similar pyrazole compounds, providing insights into the structural characterization that could be applied to ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Synthesis Methodologies
Patel et al. (1991) Patel et al., 1991 discussed a synthesis method that could potentially be adapted for the synthesis of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Anti-Cancer Activity
Liu et al. (2019) Liu et al., 2019 synthesized a heterocyclic compound using similar methodology and assessed its anti-cancer activity, suggesting potential cancer research applications for ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Polymorphism Studies
Vogt et al. (2013) Vogt et al., 2013 conducted a study on polymorphic forms of a similar compound, which could be relevant for understanding the polymorphism of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Eigenschaften
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMTVRXZJHHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



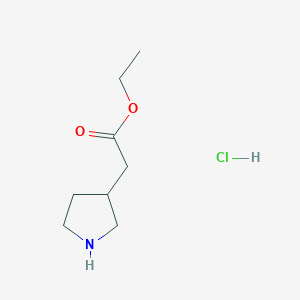

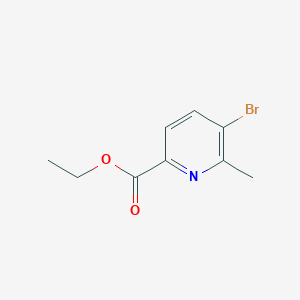
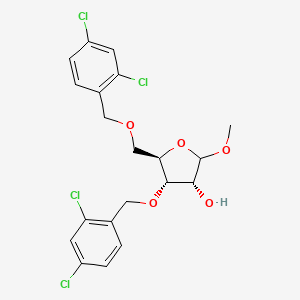
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
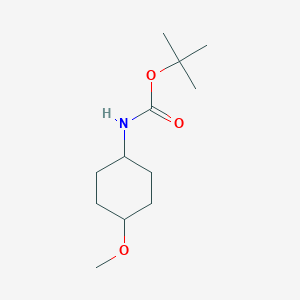

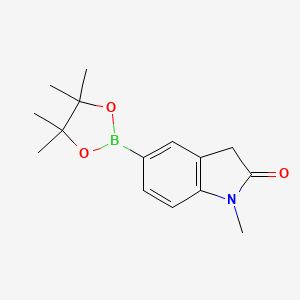



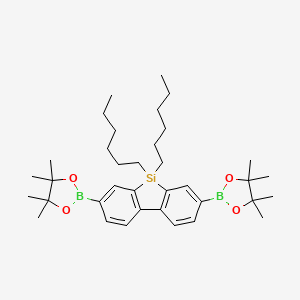
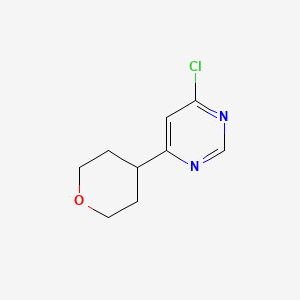
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)